4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is a chemical compound with the molecular formula C26H26O4 and a molecular weight of 402.48224 g/mol . This compound is characterized by its unique structure, which includes a propylphenoxy group and a propylbenzoate group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate typically involves the esterification of 4-propylbenzoic acid with 4-[(4-propylphenoxy)carbonyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or phenols.
Wissenschaftliche Forschungsanwendungen
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and reducing its catalytic efficiency. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methylphenoxy)carbonyl]phenyl 4-methylbenzoate
- 4-[(4-Ethylphenoxy)carbonyl]phenyl 4-ethylbenzoate
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-butylbenzoate
Uniqueness
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
82350-07-0 |
---|---|
Molekularformel |
C26H26O4 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[4-(4-propylphenoxy)carbonylphenyl] 4-propylbenzoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-19-7-11-21(12-8-19)25(27)30-24-17-13-22(14-18-24)26(28)29-23-15-9-20(6-4-2)10-16-23/h7-18H,3-6H2,1-2H3 |
InChI-Schlüssel |
OLSLCYYEGDARJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.